8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-(4-Benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived compound featuring a 1,7-dimethylimidazopurine-2,4-dione core linked via a propyl chain to a 4-benzylpiperidine moiety . This structural motif positions it within a class of serotonin receptor modulators, particularly targeting 5-HT1A and 5-HT7 receptors, which are implicated in antidepressant and anxiolytic pathways . Unlike arylpiperazine derivatives (e.g., AZ-853, AZ-861), the benzylpiperidine group in this compound may influence its pharmacokinetic properties, including lipophilicity and blood-brain barrier penetration, due to reduced polarity compared to fluorinated phenyl substituents .
Properties
IUPAC Name |
6-[3-(4-benzylpiperidin-1-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-16-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29(17)12-6-11-28-13-9-19(10-14-28)15-18-7-4-3-5-8-18/h3-5,7-8,16,19H,6,9-15H2,1-2H3,(H,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRAOGPCNAWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of imidazopurine-2,4-dione derivatives, which are characterized by variations in alkyl chain length, terminal aromatic/heterocyclic groups, and substituents on the purine core. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Determinants of Receptor Affinity: The terminal aromatic group on the piperazine/piperidine moiety critically influences 5-HT1A receptor binding. Fluorinated phenyl groups (e.g., 2-fluoro in AZ-853) enhance affinity (Ki = 0.6 nM) compared to non-fluorinated analogs . The target compound’s benzylpiperidine group lacks direct fluorination, which may reduce 5-HT1A affinity but improve metabolic stability . Alkyl chain length: A butyl or pentyl spacer (as in AZ-853, AZ-861, and 3i) optimizes receptor interaction, whereas shorter chains (e.g., propyl in the target compound) may reduce efficacy due to steric constraints .
Pharmacodynamic and Pharmacokinetic Profiles :
- Brain Penetration : AZ-853’s 2-fluorophenyl group confers moderate lipophilicity (logP ≈ 3.2), enabling better CNS penetration than AZ-861, which has higher polarity due to the trifluoromethyl group . The target compound’s benzylpiperidine (logP estimated ~3.5) may further enhance brain uptake, though this remains untested.
- Side Effects : α1-Adrenergic receptor blockade correlates with hypotension (e.g., AZ-853), while trifluoromethyl groups (AZ-861) may disrupt lipid metabolism . The benzylpiperidine group’s lack of strong electron-withdrawing substituents could mitigate these risks .
Therapeutic Potential: Compounds with dual 5-HT1A/5-HT7 activity (e.g., 3i) show broader anxiolytic-antidepressant effects, whereas PDE4B inhibitors (e.g., Compound 5) offer alternative mechanisms for mood disorders . The target compound’s unique piperidine linkage warrants investigation for selectivity across serotonin receptor subtypes.
Q & A
Q. What is the molecular structure and IUPAC name of this compound?
The compound’s IUPAC name is 8-[3-(4-benzylpiperidin-1-yl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with molecular formula C₂₅H₃₁N₇O₂ and molecular weight 485.57 g/mol (exact mass: 485.24). Its core structure includes a fused imidazo[2,1-f]purine system substituted with a 4-benzylpiperidine-propyl chain and methyl groups at positions 1 and 7. Structural validation relies on NMR, MS, and X-ray crystallography .
Q. What are the primary synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the imidazo[2,1-f]purine core via cyclization of adenine derivatives under acidic or basic conditions.
- Step 2: Alkylation at position 8 using 3-(4-benzylpiperidin-1-yl)propyl halides.
- Step 3: Methylation at positions 1 and 7 using methyl iodide or dimethyl sulfate. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., K₂CO₃). Yield optimization requires purification via column chromatography or recrystallization .
Q. Which analytical techniques confirm its purity and structural integrity?
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity (e.g., methyl group signals at δ 2.8–3.2 ppm).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 486.25).
- HPLC: Assesses purity (>95% via reverse-phase C18 columns, mobile phase: MeCN/H₂O with 0.1% TFA).
- X-ray Diffraction: Resolves 3D conformation for crystallographic studies .
Advanced Research Questions
Q. What strategies design analogs with improved pharmacokinetic profiles?
- Modifications:
- Replace labile ester groups with amides to reduce hydrolysis.
- Introduce fluorine atoms to enhance metabolic stability.
- Synthetic Routes: Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole-linked derivatives.
- Evaluation: Test in vitro CYP inhibition assays and in vivo PK studies (rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
